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molecular formula C10H14N2O2 B8564983 3-(Acetylaminomethyl)-4-methoxyaniline

3-(Acetylaminomethyl)-4-methoxyaniline

Cat. No. B8564983
M. Wt: 194.23 g/mol
InChI Key: GFDSQZDEKWKUHY-UHFFFAOYSA-N
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Patent
US07384963B2

Procedure details

N-(2-Methoxy-5-nitrobenzyl)acetamide (5 g), with palladium on carbon (1 g) in ethanol (50 ml) was hydrogenated at room temperature under 104 tms. of hydrogen. The reaction was filtered through celite and the ethanol distilled from the filtrate. The residue was recrystallised from benzene to give 3-(acetylaminomethyl)-4-methoxyaniline as pale brown needles. MP; 123-125° C.
Name
N-(2-Methoxy-5-nitrobenzyl)acetamide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:4]=1[CH2:5][NH:6][C:7](=[O:9])[CH3:8].[H][H]>[Pd].C(O)C>[C:7]([NH:6][CH2:5][C:4]1[CH:10]=[C:11]([CH:12]=[CH:13][C:3]=1[O:2][CH3:1])[NH2:14])(=[O:9])[CH3:8]

Inputs

Step One
Name
N-(2-Methoxy-5-nitrobenzyl)acetamide
Quantity
5 g
Type
reactant
Smiles
COC1=C(CNC(C)=O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature under 104 tms
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
DISTILLATION
Type
DISTILLATION
Details
the ethanol distilled from the filtrate
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from benzene

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCC=1C=C(N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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